Heptanenitrile
Overview
Description
C₇H₁₃N . It is a member of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a heptane chain. Heptanenitrile is a colorless liquid with a faint, characteristic odor and is used in various chemical applications .
Preparation Methods
Heptanenitrile can be synthesized through several methods:
From Halogenoalkanes: this compound can be prepared by heating a halogenoalkane, such as 1-bromoheptane, with sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating heptanamide using phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂).
From Aldehydes and Ketones: This compound can also be synthesized by adding hydrogen cyanide to aldehydes or ketones, resulting in the formation of hydroxynitriles.
Chemical Reactions Analysis
Scientific Research Applications
Heptanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of heptanenitrile involves its reactivity with various chemical reagents. For example, during hydrolysis, the nitrile group undergoes nucleophilic attack by water, leading to the formation of an amide intermediate, which is further hydrolyzed to produce a carboxylic acid . In reduction reactions, the nitrile group is reduced to an amine through the addition of hydrogen atoms .
Comparison with Similar Compounds
Heptanenitrile can be compared with other nitriles such as:
Butanenitrile (C₄H₇N): A shorter-chain nitrile with similar reactivity but different physical properties.
Octanenitrile (C₈H₁₅N): A longer-chain nitrile with similar chemical behavior but higher boiling and melting points.
Propanenitrile (C₃H₅N): A simpler nitrile with fewer carbon atoms, used in similar applications but with different physical characteristics.
This compound is unique due to its specific chain length, which provides distinct physical properties and reactivity compared to other nitriles.
Properties
IUPAC Name |
heptanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAXRHHPNYTELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021599 | |
Record name | Heptanenitrile | |
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Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water (624 mg/L at 25 deg C); [ChemIDplus] Colorless liquid; [MSDSonline] | |
Record name | Heptanenitrile | |
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Vapor Pressure |
0.72 [mmHg] | |
Record name | Heptanenitrile | |
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CAS No. |
629-08-3 | |
Record name | Heptanenitrile | |
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Record name | Heptanenitrile | |
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Record name | HEPTANENITRILE | |
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Record name | Heptanenitrile | |
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Record name | Heptanenitrile | |
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Record name | Heptane-1-nitrile | |
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Record name | HEPTANENITRILE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Heptanenitrile in Atom Transfer Radical Polymerization (ATRP)?
A1: this compound can act as a solvent in ATRP reactions. Specifically, azo dimethoxyisoquinolin this compound (V-70) functions as a radical initiator in the polymerization of methyl polypropylene using a copper bromide-based catalyst system. [] This process allows for controlled polymerization with linear first-order kinetics, resulting in polymers with specific molecular weights and narrow dispersity. []
Q2: Can this compound be incorporated into larger molecules through chemical synthesis?
A2: Yes, this compound can serve as a building block in organic synthesis. For instance, it's been used in the synthesis of 7-(2-Ethoxycarbonylindol-3-yl) this compound. [] While the specific details of this synthesis are not provided in the abstract, it highlights the use of this compound in constructing more complex molecules with potential biological activity.
Q3: Are there any studies on the safety of this compound for use in fragrances?
A3: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of 2-propyl this compound for its potential use as a fragrance ingredient. [] Although the specific findings are not detailed in the abstract, the assessment suggests an interest in understanding the safety profile of this compound derivatives in consumer products.
Q4: Are there any known applications of this compound derivatives in materials science?
A4: Yes, this compound derivatives play a crucial role in the preparation of polyacrylonitrile spinning solutions. [] Specifically, incorporating a comonomer mixture containing acrylonitrile, itaconic acid, methyl acrylate, and azobisisobutyronitrile this compound in dimethyl sulfoxide results in a solution suitable for producing polyacrylonitrile fibers. [] This process highlights the industrial relevance of this compound derivatives in materials engineering.
Q5: Are there examples of this compound derivatives being used in crystal engineering?
A5: Yes, this compound derivatives like bis(this compound) oxalamide have been investigated for their ability to control the polymerization of diiodobutadiyne. [] This host molecule forms cocrystals with the diiodobutadiyne monomer, facilitating its topochemical polymerization into poly(diiododiacetylene) (PIDA). [] Interestingly, the alkyl chain length of the bis(nitrile) oxalamide host influences the polymerization outcome, demonstrating the importance of molecular design in crystal engineering. []
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